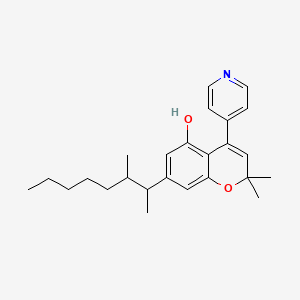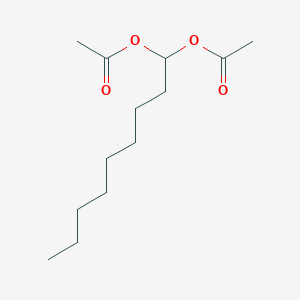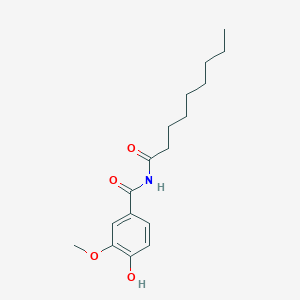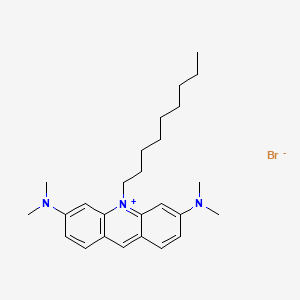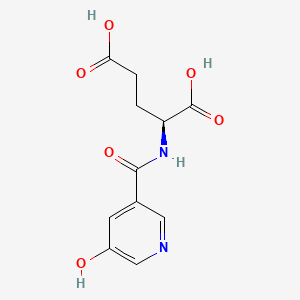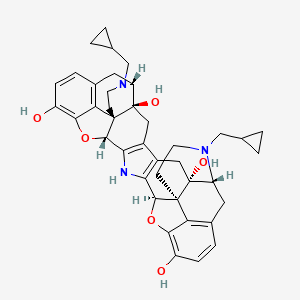
3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindol-1,3(2H)-dion
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Noreximid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen eingesetzt.
Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine sedativen Eigenschaften.
Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, obwohl es nicht für den menschlichen Verzehr zugelassen ist.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von Noreximid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Es wirkt hauptsächlich auf das zentrale Nervensystem und übt seine sedativen Wirkungen durch die Modulation der Neurotransmitteraktivität aus. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht, aber es wird angenommen, dass es die Aktivität der Gamma-Aminobuttersäure (GABA)-Rezeptoren beeinflusst .
Wirkmechanismus
Target of Action
Norbornene derivatives have been studied for their potential therapeutic applications in cancer treatment .
Mode of Action
Norbornene derivatives have shown potential in cancer treatment, with studies indicating that structural modifications to these compounds can impact their antitumoral properties .
Biochemical Pathways
It is known that norbornene derivatives can interact with various biochemical pathways involved in cancer progression .
Result of Action
Norbornene derivatives have shown potential in cancer treatment, indicating that they may have significant cellular effects .
Vorbereitungsmethoden
The synthesis of Noreximide involves several steps, typically starting with the appropriate aromatic precursors. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and availability of the compound .
Analyse Chemischer Reaktionen
Noreximid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet in der Regel die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Noreximid kann an nucleophilen Substitutionsreaktionen teilnehmen, wobei häufig Reagenzien wie Natriumhydroxid oder Kaliumcarbonat verwendet werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Noreximid kann mit anderen sedativen Verbindungen wie folgenden verglichen werden:
Diazepam: Ein bekanntes Sedativum mit einer anderen chemischen Struktur, aber ähnlichen Wirkungen.
Phenobarbital: Ein weiteres Sedativum mit einem anderen Wirkmechanismus.
Lorazepam: Ein Sedativum mit einer kürzeren Wirkungsdauer im Vergleich zu Noreximid.
Noreximid ist einzigartig in seiner spezifischen chemischen Struktur und den besonderen Stoffwechselwegen, die es beeinflusst, was es zu einer wertvollen Verbindung für Forschungszwecke macht .
Eigenschaften
IUPAC Name |
4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIUUMROPXDNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859959 | |
| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3647-74-3, 6265-30-1, 6319-06-8 | |
| Record name | 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noreximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3647-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-endo-2,3-dicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-endo-2,3-dicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Norbornene-2,3-dicarboximide?
A1: The molecular formula of 5-Norbornene-2,3-dicarboximide is C9H9NO2, and its molecular weight is 163.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 5-Norbornene-2,3-dicarboximide?
A2: Several spectroscopic techniques are employed, including:
- NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the structure and stereochemistry, including the differentiation of exo and endo isomers [, ].
- FT-IR Spectroscopy: Reveals characteristic functional group vibrations, particularly those associated with the imide group [, ].
- Raman Spectroscopy: Complements FT-IR and can further elucidate structural details [].
Q3: What are the thermal properties of polymers containing 5-Norbornene-2,3-dicarboximide units?
A3: Polymers incorporating 5-Norbornene-2,3-dicarboximide often exhibit high thermal stability and glass transition temperatures (Tg). This is attributed to the rigid nature of the imide moiety [, ].
Q4: How does hydrogenation affect the properties of polynorbornenes derived from 5-Norbornene-2,3-dicarboximide?
A4: Hydrogenation of polynorbornenes enhances their chemical and thermal stability while improving optical transparency. This makes them suitable for applications like flexible substrates and gas separation membranes [].
Q5: Can 5-Norbornene-2,3-dicarboximide derivatives act as catalysts in organic synthesis?
A5: Yes, derivatives like N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) are known to catalyze imidazolide couplings. They are particularly useful due to their thermal safety and cost-effectiveness compared to other catalysts like HOBt [].
Q6: How is computational chemistry used in research related to 5-Norbornene-2,3-dicarboximide?
A6: Computational methods like DFT calculations are valuable for:
- Structural Optimization: Determining the most stable conformations of 5-Norbornene-2,3-dicarboximide derivatives [].
- Property Prediction: Calculating vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps [].
- Kinetic Modeling: Optimizing reaction conditions, such as catalyst quantity, time, and temperature, for reactions involving 5-Norbornene-2,3-dicarboximide derivatives [].
Q7: How do structural modifications of 5-Norbornene-2,3-dicarboximide derivatives influence their biological activity?
A7: Modifications can significantly impact activity:
- Muramyl Dipeptide Analogs: Introducing specific amino acids adjacent to the lactic acid moiety in muramyl dipeptide analogs, particularly valine, enhances their ability to induce delayed-type hypersensitivity [].
- Norbormide Pro-toxicants: Attaching fatty acid esters to the rat-specific toxicant norbormide masks its acute vasoconstriction, improving palatability and potentially increasing efficacy by allowing for higher, lethal doses to be consumed [].
Q8: What challenges arise when formulating 5-Norbornene-2,3-dicarboximide derivatives?
A8: One challenge is the stability of internal standards used in quantitative analysis by 31P NMR. For instance, endo-N-hydroxy-5-norbornene-2,3-dicarboximide (NHND) degrades over time, potentially leading to inaccurate measurements [].
Q9: What analytical techniques are crucial for studying 5-Norbornene-2,3-dicarboximide?
A9: Key techniques include:
- 31P NMR Spectroscopy: Enables quantification of hydroxyl and carboxyl groups in lignin and pyrolysis oil [, ].
- 13C NMR Spectroscopy: Complementary to 31P NMR for analyzing lignin structure and quantifying hydroxyl groups [].
- HPLC: Used for separating and purifying optically active compounds containing 5-Norbornene-2,3-dicarboximide moieties [, , ].
- Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, aiding in structural characterization [, ].
- Drug Delivery and Targeting: Research on incorporating 5-Norbornene-2,3-dicarboximide derivatives into drug delivery systems for targeted therapies [].
- Biomarkers and Diagnostics: Exploring the potential of these compounds as biomarkers for various diseases [].
Q10: What are the environmental concerns related to 5-Norbornene-2,3-dicarboximide derivatives?
A10: Research focuses on understanding the ecotoxicological effects of these compounds and developing strategies for their safe disposal and degradation [, ]. This includes investigating biodegradability and exploring alternative, less-toxic compounds [, ].
Q11: How has research on 5-Norbornene-2,3-dicarboximide evolved over time?
A11: Early studies focused on the synthesis and polymerization of 5-Norbornene-2,3-dicarboximide derivatives for high-performance materials [, , ]. Subsequent research explored their applications in diverse fields, including catalysis, drug development, and analytical chemistry [, , , ]. Current and future research directions include sustainability, environmental impact mitigation, and exploring novel applications for this versatile scaffold [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


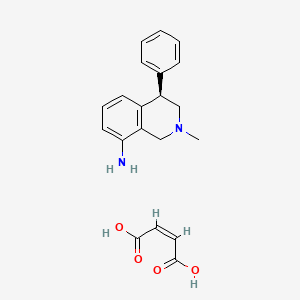
![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)
